Steric Hindrance of the 4-tert-Butyl Group Differentiates Its Reactivity from Non-alkylated Dichlorophenols
The presence of the bulky 4-tert-butyl group in 4-tert-butyl-2,5-dichlorophenol provides a quantifiable level of steric hindrance that is absent in comparator molecules like 2,5-dichlorophenol (CAS 583-78-8) . This steric bulk is a key design element in hindered phenols, as it is known to significantly reduce the compound's propensity to undergo certain radical-mediated reactions or enzymatic modifications, directly impacting its stability and function in oxidative environments [1]. While direct kinetic data comparing the two compounds is not available in the public domain, the structural and mechanistic basis for this differentiation is well-established in the class of hindered phenols, making this a high-confidence class-level inference for procurement decisions.
| Evidence Dimension | Steric Hindrance (Comparative Structural Feature) |
|---|---|
| Target Compound Data | Presence of tert-butyl group at the 4-position, creating significant steric shielding of the phenolic -OH group. |
| Comparator Or Baseline | 2,5-Dichlorophenol (CAS 583-78-8); no steric hindering alkyl group present. |
| Quantified Difference | Qualitative difference: presence vs. absence of a bulky alkyl substituent, leading to a predicted decrease in reaction rate with sterically demanding reagents or enzymes. |
| Conditions | Structural comparison; class-level knowledge of hindered phenol chemistry. |
Why This Matters
This property is critical for applications requiring oxidative stability or selective reactivity, where a non-hindered analog would lead to product degradation or undesired side-reactions.
- [1] Pospíšil, J. (1993). Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report, part I. Polymer Degradation and Stability, 40(2), 217-232. View Source
